2-Amino-4-(1h-pyrazol-1-yl)butanamide
Description
Contextualization of the Butanamide Scaffold in Medicinal Chemistry and Bioactive Compounds
The butanamide scaffold is a structural feature present in a variety of bioactive compounds. Its importance in medicinal chemistry can be attributed to its ability to participate in hydrogen bonding and to serve as a versatile backbone for the attachment of various functional groups. This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic profile.
Derivatives of butanamide have been investigated for a range of biological activities, including their potential as anticonvulsants, anti-inflammatory agents, and antimicrobial compounds. ontosight.aiontosight.ai The amide linkage within the butanamide structure is a key feature, as it is a common motif in biological systems and can mimic peptide bonds, enabling interactions with biological targets like enzymes and receptors.
Significance of Pyrazole (B372694) Moieties in the Design of Novel Chemical Entities and Potential Pharmacophores
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This is due to its presence in a wide array of approved drugs and biologically active compounds. researchgate.netnih.govrsc.org The pyrazole moiety is known to be metabolically stable and can engage in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking, which are crucial for binding to biological targets. nih.gov
The versatility of the pyrazole ring allows for its incorporation into molecules with diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. proquest.comnih.govnih.govresearchgate.netontosight.ai For instance, the well-known anti-inflammatory drug celecoxib (B62257) contains a pyrazole core. The ability of the pyrazole nucleus to act as a bioisosteric replacement for other functional groups further enhances its utility in drug design.
Table 1: Selected Pharmacological Activities of Pyrazole Derivatives
| Biological Activity | Example of Pyrazole-Containing Compound Class | Reference(s) |
|---|---|---|
| Anti-inflammatory | Phenylbutazone, Celecoxib | nih.gov |
| Anticancer | Kinase inhibitors (e.g., Crizotinib) | researchgate.net |
| Antimicrobial | Various synthetic pyrazole derivatives | proquest.comresearchgate.net |
| Analgesic | Phenazone, Metamizole | nih.gov |
| Antiviral | Compounds targeting viral enzymes | ontosight.ai |
Overview of Current Research Trajectories and Academic Significance of Functionalized Amino Acid Derivatives
Functionalized amino acid derivatives are at the forefront of chemical and biological research. As the building blocks of proteins, amino acids are fundamental to life, and their synthetic analogs offer a powerful tool for probing and manipulating biological processes. researchgate.net By modifying the side chains or the backbone of amino acids, researchers can create novel molecules with tailored properties. researchgate.netmdpi.com
Current research in this area focuses on the development of peptidomimetics, enzyme inhibitors, and probes for studying protein structure and function. nih.govtandfonline.com Functionalized amino acids are also being explored for their potential as therapeutic agents in their own right, with applications in areas such as epilepsy and oncology. nih.govnih.gov The introduction of heterocyclic moieties, such as pyrazole, into amino acid scaffolds is a particularly promising strategy for generating novel pharmacophores. semanticscholar.org
Rationale for In-depth Investigation of 2-Amino-4-(1H-pyrazol-1-yl)butanamide
The rationale for an in-depth investigation of this compound stems from the synergistic potential of its constituent parts. The combination of the butanamide backbone, the pharmacologically significant pyrazole ring, and the amino acid framework suggests that this molecule could exhibit interesting biological activities.
Scope and Objectives of Academic Inquiry on this compound
A comprehensive academic inquiry into this compound would encompass several key objectives. The primary goal would be to synthesize and characterize the compound to confirm its structure and purity. Following this, a systematic evaluation of its biological activities would be undertaken.
Key Research Objectives:
Chemical Synthesis and Characterization: To develop an efficient and scalable synthetic route for this compound and to fully characterize the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.
In Vitro Biological Screening: To screen the compound against a panel of biological targets, including enzymes and receptors, to identify potential areas of pharmacological activity. This could include assays for anticancer, antimicrobial, and anti-inflammatory properties, given the known activities of pyrazole and butanamide derivatives.
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of analogs of this compound to understand the relationship between the compound's structure and its biological activity. This would involve modifications to the pyrazole ring, the butanamide linker, and the amino acid portion of the molecule.
Computational Modeling: To use molecular modeling techniques to predict the binding modes of this compound with potential biological targets and to guide the design of more potent analogs.
The pursuit of these objectives will provide a thorough understanding of the chemical and biological properties of this compound and will determine its potential for further development as a lead compound in drug discovery.
Structure
3D Structure
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-amino-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C7H12N4O/c8-6(7(9)12)2-5-11-4-1-3-10-11/h1,3-4,6H,2,5,8H2,(H2,9,12) |
InChI Key |
RVZKBCAFIUGWSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCC(C(=O)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 4 1h Pyrazol 1 Yl Butanamide and Its Analogues
Retrosynthetic Analysis and Strategic Precursors for 2-Amino-4-(1H-pyrazol-1-yl)butanamide Synthesis
Retrosynthetic analysis is the foundational process of devising a synthetic plan by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed based on reliable chemical reactions. amazonaws.com
The most apparent disconnections are at the amide bond and the C-N bond linking the pyrazole (B372694) ring to the butanamide backbone.
Disconnection A (Amide Bond): Breaking the C(O)-NH2 bond suggests the immediate precursor is 2-amino-4-(1H-pyrazol-1-yl)butanoic acid or a protected derivative thereof. The final step would be an amidation reaction. This is a robust and common transformation.
Disconnection B (Pyrazole N-C Bond): Cleavage of the bond between the pyrazole nitrogen (N1) and the butane (B89635) chain points to pyrazole and a suitable 4-carbon electrophile, such as a protected 2-amino-4-halobutanamide or a similar derivative with a good leaving group.
Disconnection C (Cα-Cβ Bond): While less common for this type of structure, a disconnection between the C2 and C3 carbons could be envisioned, potentially involving an alkylation of a glycine (B1666218) equivalent with a pyrazol-1-ylethyl halide.
Table 1: Retrosynthetic Strategies and Key Precursors
| Disconnection Strategy | Bond Cleaved | Strategic Precursors | Subsequent Forward Reaction |
|---|---|---|---|
| Strategy 1 | Amide C-N | 1. Protected 2-amino-4-(1H-pyrazol-1-yl)butanoic acid2. Ammonia (B1221849) Source | Amidation |
| Strategy 2 | Pyrazole N1-C4 (alkyl) | 1. Pyrazole2. Protected 2-aminobutanamide (B112745) with a C4 leaving group (e.g., -Br, -OTs) | N-Alkylation |
| Strategy 3 | Cα-Cβ | 1. Protected Glycine Enolate Equivalent2. 1-(2-Haloethyl)-1H-pyrazole | Alkylation |
Development of Stereoselective Synthetic Pathways for this compound Enantiomers
The chiral center at the C2 position of the butanamide moiety necessitates stereoselective synthesis to obtain enantiomerically pure forms of the target compound. rsc.org This is critical in medicinal chemistry, where different enantiomers can have vastly different biological activities.
Asymmetric catalysis offers an efficient way to introduce chirality by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Both metal- and organo-catalysis have been employed in the synthesis of complex pyrazole-containing molecules. researchgate.netresearchgate.net
For the synthesis of this compound, asymmetric catalysis could be applied to:
Asymmetric Alkylation: A prochiral enolate equivalent of a glycine derivative can be alkylated with a pyrazol-1-ylethyl halide in the presence of a chiral phase-transfer catalyst.
Asymmetric Hydrogenation: The reduction of a dehydroamino acid precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) can establish the stereocenter with high enantioselectivity.
Catalytic Asymmetric Mannich Reaction: The reaction between a suitable enolate and an imine, catalyzed by a chiral organocatalyst or metal complex, can be a powerful method for forming the crucial C-C and C-N bonds of the α-amino acid portion. researchgate.net Pyrazoleamides themselves have been shown to be effective reagents in a variety of diastereo- and enantioselective metal- and organo-catalytic transformations. researchgate.net
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. tcichemicals.com After the desired stereocenter is created, the auxiliary is removed.
A viable strategy for the target molecule involves:
Attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to a glycine or acetate (B1210297) precursor.
Performing a diastereoselective alkylation of the resulting enolate with a 1-(2-haloethyl)-1H-pyrazole. The steric bulk of the auxiliary directs the electrophile to one face of the enolate, establishing the desired stereochemistry.
Cleavage of the auxiliary to yield the enantiomerically enriched 2-amino acid derivative, which can then be converted to the final butanamide.
The use of tert-butanesulfinamide as a chiral auxiliary is a particularly effective approach for synthesizing chiral amines and their derivatives. nih.gov A key step in this methodology is the stereoselective addition of a nucleophile to a chiral sulfinylimine, which is formed by the condensation of the auxiliary with an aldehyde or ketone. nih.govrsc.org This strategy could be adapted to set the α-amino stereocenter of the butanamide chain.
Optimization of Reaction Conditions and Scalability for this compound Production
Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. nih.gov Key parameters that are typically optimized include temperature, reaction time, solvent, catalyst loading, and reagent stoichiometry.
For a multi-step synthesis of this compound, each step would undergo optimization. For instance, in a potential N-alkylation step of pyrazole, a screening process might be conducted to find the optimal base, solvent, and temperature to maximize yield and minimize side products. Similarly, for the final amidation step, different coupling reagents and conditions would be tested.
Table 2: Hypothetical Optimization of a Pyrazole N-Alkylation Step
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | Acetonitrile (B52724) | 80 | 12 | 65 |
| 2 | Cs2CO3 | Acetonitrile | 80 | 8 | 82 |
| 3 | NaH | DMF | 25 | 4 | 91 |
| 4 | NaH | THF | 25 | 6 | 85 |
| 5 | Cs2CO3 | DMF | 60 | 6 | 88 |
| 6 | NaH | DMF | 25 | 4 | 91 |
This table represents a model optimization process.
Scalability also involves considering the cost and availability of starting materials, the environmental impact of the process, and the ease of purification. Developing a process that avoids chromatographic purification in favor of crystallization or distillation is highly desirable for large-scale production.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and economical manufacturing. researchgate.net
Key green chemistry strategies applicable to this synthesis include:
Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product, such as multicomponent reactions. A catalyst-free, four-component reaction in water has been reported for the synthesis of complex pyrazole derivatives, showcasing a highly atom-economical approach. rsc.org
Use of Safer Solvents: Replacing hazardous organic solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2. researchgate.net Aqueous-phase synthesis is a key goal in green chemistry. semanticscholar.org
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. researchgate.net This includes the use of organocatalysts, biocatalysts (enzymes), or recoverable metal catalysts.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov Microwave-assisted synthesis can also be an energy-efficient alternative that often reduces reaction times. nih.gov
Reduction of Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated. nih.gov
Exploration of Novel Coupling and Amidation Reactions for Butanamide Formation
The formation of the primary amide (butanamide) functional group is a crucial step in the synthesis. While traditional methods involving the activation of a carboxylic acid with reagents like thionyl chloride or carbodiimides are effective, modern chemistry offers a range of novel and milder alternatives. researchgate.net
The direct coupling of carboxylic acids and amines is the most common method for amide bond formation. organic-chemistry.org This typically requires a coupling reagent to activate the carboxylic acid.
Table 3: Comparison of Common Amidation Methods
| Method | Activating/Coupling Agent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimide Coupling | EDC, DCC | Mild, often room temp. | High efficiency, wide substrate scope | Can cause racemization, produces urea (B33335) byproduct |
| Phosphonium/Uronium Salts | HBTU, HATU, PyBOP | Mild, rapid reactions | High yields, low racemization | Expensive, generate stoichiometric waste |
| Acyl Halide | SOCl2, (COCl)2 | Often requires heating | Highly reactive, inexpensive | Harsh conditions, limited functional group tolerance |
| Direct Metal Carboxylate Coupling | HBTU/Hünig's base | Mild, rapid (1-2 h) | Useful for unstable acids, good to excellent yields nih.govresearchgate.net | Requires pre-formation of the carboxylate salt |
| Enzymatic Coupling | Lipases, Proteases | Aqueous, mild pH/temp. | High selectivity, environmentally friendly | Limited substrate scope, slower reaction times |
Multi-component Reactions (MCRs) for Diversification of this compound Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful strategy in medicinal chemistry for the rapid generation of molecular diversity. nih.gov This approach is particularly valuable for the diversification of scaffolds like this compound, enabling the exploration of the chemical space around this core structure to identify analogues with enhanced biological activities. The inherent efficiency and atom economy of MCRs make them an attractive alternative to traditional multi-step synthetic routes. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are especially pertinent for the synthesis of peptidomimetic structures and have been successfully employed to incorporate pyrazole moieties into complex molecules. nih.govbeilstein-journals.org
The diversification of the this compound scaffold can be achieved by utilizing pyrazole-containing building blocks as one of the components in an MCR. This strategy allows for the systematic variation of the substituents on both the pyrazole ring and the amino acid backbone. For instance, pyrazole derivatives functionalized as aldehydes, amines, or carboxylic acids can be integrated into Ugi or Passerini reactions to generate a library of analogues.
A notable example involves a post-Ugi reaction strategy for the synthesis of pyrazole-mixed pharmacophore derivatives. In this approach, a variety of pyrazole carboxylic acids are used as the acidic component in a Ugi four-component reaction. This reaction, which also involves an amine, an aldehyde, and an isocyanide, yields pyrazole-substituted amides, demonstrating the feasibility of incorporating the pyrazole core into a peptide-like structure through an MCR.
Another strategy involves the use of aminopyrazoles as the amine component in isocyanide-based MCRs. For example, 5-amino-N-aryl-1H-pyrazole-4-carboxamides have been successfully employed in Ugi four-component reactions. nih.gov This approach allows for the introduction of diversity at the pyrazole C5 position and the carboxamide nitrogen. While not a direct synthesis of the this compound backbone, this demonstrates the principle of using a pre-formed pyrazole amine to build more complex structures via MCRs.
Furthermore, a library of 4-aminopyrazoles has been synthesized from Ugi adducts through a subsequent Knorr pyrazole synthesis. chim.it In this two-step process, a Ugi condensation is first performed to generate functionalized α-acylamino amides. chim.it These intermediates are then cyclized with hydrazine (B178648) to furnish the 4-aminopyrazole core. chim.it This method highlights how MCRs can be used to create versatile precursors for pyrazole-containing amino compounds.
The table below summarizes various MCR approaches that can be adapted for the diversification of the this compound scaffold, based on the types of pyrazole-containing components utilized.
| MCR Type | Pyrazole Component | Other Components | Resulting Scaffold Feature |
| Ugi 4-CR | Pyrazole Carboxylic Acid | Amine, Aldehyde, Isocyanide | Pyrazole-substituted amide |
| Ugi 4-CR | Aminopyrazole | Carboxylic Acid, Aldehyde, Isocyanide | N-pyrazolyl amino acid derivative |
| Passerini 3-CR | Pyrazole Aldehyde | Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide with pyrazole side chain |
| GBB-3CR | Aminopyrazole | Aldehyde, Isocyanide | Imidazo[1,2-a]pyrazole core |
Molecular and Supramolecular Interactions of 2 Amino 4 1h Pyrazol 1 Yl Butanamide
Conformational Analysis and Tautomerism of the Pyrazole (B372694) and Amide Moieties within 2-Amino-4-(1H-pyrazol-1-yl)butanamide
Conformational Flexibility: The butanamide side chain possesses several single bonds around which rotation can occur, leading to a multitude of possible conformations. The relative orientation of the pyrazole ring, the chiral center at the alpha-carbon, and the terminal amide group is flexible. The amide bond itself introduces a significant conformational constraint. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the amide bond has partial double-bond character, resulting in a planar geometry. nih.gov This planarity restricts rotation, leading to two primary conformations: trans and cis. For most peptide and amide structures, the trans conformation is sterically favored and thus predominates. nih.gov
Pyrazole Tautomerism: The pyrazole ring is an aromatic heterocycle that exhibits annular prototropic tautomerism. nih.gov This phenomenon involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2). For an unsubstituted pyrazole, the two tautomeric forms are identical. However, in a 1-substituted pyrazole like the title compound, the tautomerism is fixed by the attachment of the butanamide group at the N1 position. The remaining N-H proton is located at the N2 position. While this fixes the annular tautomerism of the core ring, the N-H group remains a crucial site for hydrogen bonding. The relative stability of different tautomers in other substituted pyrazoles can be highly dependent on the electronic nature of the substituents on the ring. researchgate.netresearchgate.net
| Structural Moiety | Phenomenon | Description | Predominant Form |
|---|---|---|---|
| Butanamide Chain | Rotational Isomerism | Rotation around C-C and C-N single bonds allows for significant flexibility and multiple low-energy conformations. | Dependent on crystalline packing or solvent environment. |
| Amide Group | Planar Geometry | Partial double-bond character restricts rotation, leading to planar cis/trans isomers. | Trans conformation is generally favored due to lower steric hindrance. nih.gov |
| Pyrazole Ring | Annular Tautomerism | Proton migration between ring nitrogens. In this N1-substituted compound, the tautomerism is fixed, with the remaining proton residing on the N2 nitrogen. | N/A (Fixed by N1-substitution) |
Intramolecular and Intermolecular Hydrogen Bonding Networks in this compound
Hydrogen bonding is expected to be the dominant non-covalent interaction directing the supramolecular assembly of this molecule. The structure contains multiple hydrogen bond donors and acceptors, enabling the formation of complex and robust networks.
Potential Hydrogen Bonding Sites:
Donors: The primary amino group (-NH₂), the amide group (-CONH₂), and the pyrazole ring N-H group are all potent hydrogen bond donors. nih.gov
Acceptors: The carbonyl oxygen of the amide group (C=O) and the sp²-hybridized nitrogen atom of the pyrazole ring are the primary hydrogen bond acceptors. nih.gov
Intermolecular Networks: In the solid state, intermolecular hydrogen bonds are anticipated to be the defining interactions. The multiplicity of donor and acceptor sites allows for the creation of extended one-, two-, or three-dimensional networks. For example, amide-to-amide hydrogen bonds can form classic head-to-tail chains or dimeric structures. The amino group and the pyrazole N-H can form additional links, cross-linking these primary motifs into more complex sheets or frameworks. Crystal structures of related pyrazole and amide-containing compounds frequently show such extensive hydrogen-bonded assemblies. nih.govirjet.net
| Donor Group | Acceptor Group | Interaction Type | Potential Supramolecular Structure |
|---|---|---|---|
| Amide N-H | Amide C=O | Intermolecular | Chains, Dimers |
| Amino N-H | Amide C=O | Intermolecular / Intramolecular | Cross-linked networks / Stabilized conformers |
| Amino N-H | Pyrazole N | Intermolecular | Cross-linked networks |
| Pyrazole N-H | Amide C=O | Intermolecular | Cross-linked networks |
| Pyrazole N-H | Pyrazole N | Intermolecular | Chains, Dimers |
Crystal Engineering and Polymorphism Studies of this compound
Crystal engineering seeks to design and control the formation of solid-state structures by understanding and utilizing intermolecular forces. For a molecule like this compound, with its conformational flexibility and rich hydrogen bonding capability, the potential for polymorphism is significant.
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. These different forms can exhibit distinct physical properties, such as melting point, solubility, and stability. The conformational freedom of the butanamide side chain, combined with the numerous ways in which hydrogen bond donors and acceptors can pair, creates a scenario where different, stable crystal packing arrangements may be possible under varying crystallization conditions (e.g., solvent, temperature, pressure).
While no specific polymorphs of this compound have been reported in the literature, the phenomenon is common for molecules with similar functional complexity, particularly amino acid derivatives. researchgate.net The study of polymorphism would involve systematic crystallization screening and characterization using techniques like X-ray diffraction and thermal analysis to identify and understand the different solid forms that the molecule might adopt.
Host-Guest Chemistry and Inclusion Complex Formations with this compound
Host-guest chemistry involves the formation of a complex between a large "host" molecule and a smaller "guest" molecule. Given its structural features, this compound is a plausible candidate to act as a guest molecule.
Studies on related compounds have shown that pyrazole derivatives can form stable inclusion complexes with host molecules such as cyclodextrins. ijpsdronline.comresearchgate.netjocpr.com Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The formation of an inclusion complex, where the guest molecule is encapsulated within the host's cavity, is often driven by hydrophobic interactions.
For this compound, the pyrazole ring and part of the alkyl chain could fit within the cavity of a host like β-cyclodextrin. This encapsulation can serve practical purposes, such as increasing the aqueous solubility of a poorly soluble guest or protecting it from degradation. jocpr.com Furthermore, research on amino acid derivatives demonstrates their ability to be recognized and bound by various macrocyclic hosts, often through a combination of hydrogen bonding and electrostatic interactions involving the amino group. mdpi.comnih.gov The formation of such complexes can be studied and confirmed using techniques like NMR spectroscopy, UV-Vis spectroscopy, and calorimetry to determine the stoichiometry and stability of the host-guest assembly.
Theoretical and Computational Investigations of 2 Amino 4 1h Pyrazol 1 Yl Butanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-Amino-4-(1H-pyrazol-1-yl)butanamide
Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G* or higher, can be employed to determine its most stable three-dimensional conformation (the global energy minimum). researchgate.netjcsp.org.pk By mapping the potential energy surface, researchers can identify various stable conformers and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a biological target. nih.gov
Furthermore, DFT calculations yield important electronic properties that govern reactivity. indexcopernicus.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netjcsp.org.pk The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack. For instance, in related pyrazole-carboxamide compounds, the HOMO is often delocalized across the phenyl and naphthyl moieties, while the LUMO is localized on the naphthyl group, indicating specific regions of reactivity. jcsp.org.pk Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict regions susceptible to electrophilic or nucleophilic interactions. researchgate.netindexcopernicus.com
Table 1: Representative DFT-Calculated Properties for a Pyrazole (B372694) Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Measures the polarity of the molecule |
Ab initio methods are quantum chemical calculations that are not based on experimental data but on first principles. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be used to model reaction mechanisms at a highly accurate level. jmolekul.comresearchgate.net For this compound, ab initio calculations could be used to simulate its synthesis or metabolic degradation pathways. jmolekul.com By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed, revealing the activation energy and the feasibility of a proposed mechanism. jmolekul.com For example, in peptide bond formation, ab initio methods have been used to probe the concerted reaction mechanism and determine activation energies. jmolekul.com Such studies can elucidate the intricate details of bond-breaking and bond-forming steps, providing insights that are often difficult to obtain through experimental means alone.
Molecular Dynamics (MD) Simulations of this compound in Simulated Biological Environments
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. cdnsw.com To understand how this compound behaves in a biological context, MD simulations can be performed by placing the molecule in a simulated environment, such as a water box (to represent an aqueous cellular environment) or a lipid bilayer (to model cell membranes). cdnsw.comnih.gov These simulations, governed by a force field (a set of parameters describing the potential energy of the system), track the trajectory of each atom over a specific time period, typically nanoseconds to microseconds. cdnsw.comnih.gov
The resulting trajectories can be analyzed to understand the conformational dynamics of the molecule, its solvation properties, and its interactions with surrounding molecules. nih.gov For instance, MD simulations can reveal stable conformations of the molecule in solution and identify key intramolecular hydrogen bonds that contribute to its structural stability. cdnsw.com When simulating the molecule with a biological target like a protein, MD can provide insights into the stability of the protein-ligand complex and the specific interactions that maintain binding. nih.govbcrcp.ac.in
Molecular Docking and Binding Affinity Predictions for this compound with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen for potential drug candidates by predicting how they might bind to a specific protein target. For this compound, molecular docking could be used to identify potential biological targets by virtually screening it against a library of protein structures. bcrcp.ac.innih.gov The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and using a scoring function to estimate the binding affinity. mdpi.comresearchgate.net
The results of a docking study can reveal the most likely binding pose of the molecule and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. researchgate.netasianpubs.org For example, docking studies on pyrazole derivatives have identified key interactions with amino acid residues in the active sites of enzymes like cyclooxygenase and dihydrofolate reductase. mdpi.comekb.eg These insights are invaluable for understanding the molecule's mechanism of action and for designing more potent analogs. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For analogs of this compound, a QSAR study would involve synthesizing or computationally generating a set of structurally related molecules and measuring their biological activity against a specific target. mdpi.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. researchgate.net
Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested analogs, thereby guiding the synthesis of more potent compounds. mdpi.comresearchgate.net For instance, 3D-QSAR studies on pyrimidine (B1678525) derivatives have revealed important structural characteristics required for potent inhibition of certain kinases. mdpi.com
Table 2: Common Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution and reactivity |
| Steric | Molecular weight, volume, surface area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
| Topological | Connectivity indices | Atomic arrangement and branching |
Cheminformatics and Machine Learning Approaches for Virtual Screening of this compound Derivatives
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. nih.gov In conjunction with machine learning, it provides powerful tools for virtual screening, which is the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com For derivatives of this compound, a virtual screening campaign could be initiated by building a library of virtual compounds based on its scaffold. researchgate.net
Machine learning models, such as support vector machines or neural networks, can be trained on a set of known active and inactive compounds to learn the structural features that are important for activity. nih.gov These trained models can then be used to rapidly screen the virtual library and prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. mdpi.comresearchgate.net This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. nih.gov
Investigation of Biological Activities and Mechanisms of Action for 2 Amino 4 1h Pyrazol 1 Yl Butanamide Pre Clinical Focus
In Vitro Cellular Assays for Biological Responses Elicited by 2-Amino-4-(1H-pyrazol-1-yl)butanamide
A comprehensive understanding of the cellular effects of this compound necessitates a variety of in vitro assays. These assays are designed to move beyond simple cytotoxicity assessments to functional responses, providing insights into the compound's influence on specific cellular pathways and molecular targets.
Cell-based functional assays are crucial for determining the physiological impact of this compound on cellular signaling. Reporter gene assays, for instance, can be employed to monitor the activation or inhibition of specific transcription factors and signaling pathways. Should the compound interact with a particular receptor or pathway, it would lead to a measurable change in the expression of a reporter gene, such as luciferase or green fluorescent protein.
Furthermore, given that many pyrazole (B372694) derivatives have been shown to modulate the activity of ion channels, investigating the effect of this compound on various ion channels is a logical step. Techniques such as patch-clamp electrophysiology could reveal whether the compound alters ion flow, which is fundamental to numerous cellular processes, including nerve impulse transmission and muscle contraction.
The pyrazole nucleus is a common feature in many enzyme inhibitors. mdpi.com For example, certain pyrazole-containing compounds have been identified as potent inhibitors of enzymes like cyclooxygenase (COX) and various kinases. mdpi.com Therefore, a key area of investigation for this compound is its potential to inhibit or activate a broad range of enzymes.
A systematic screening against a panel of clinically relevant enzymes would provide a detailed profile of its inhibitory or activatory activities. For instance, studies on pyrazole derivatives have demonstrated inhibition of α-glucosidase and α-amylase, suggesting potential applications in metabolic disorders. nih.gov A hypothetical enzyme inhibition profile for this compound could be generated through such screening, as illustrated in the table below.
| Enzyme Target | Assay Type | Result (e.g., IC50, Ki) | Observed Effect |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Enzymatic Assay | Data Not Available | Data Not Available |
| p38 MAP Kinase | Kinase Assay | Data Not Available | Data Not Available |
| α-Glucosidase | Enzymatic Assay | Data Not Available | Data Not Available |
| Xanthine Oxidase | Enzymatic Assay | Data Not Available | Data Not Available |
To identify the direct molecular targets of this compound, receptor binding assays are indispensable. These experiments can determine the affinity and selectivity of the compound for a wide range of receptors, including G-protein coupled receptors (GPCRs), nuclear receptors, and ligand-gated ion channels. Radioligand binding assays, for example, could quantify the compound's ability to displace a known ligand from its receptor, thereby providing its binding affinity (Ki). The amino and carboxamide groups on the butanamide side chain suggest potential hydrogen bonding interactions that could contribute to its binding affinity at various receptor sites. evitachem.com
To gain a broader, unbiased view of the cellular response to this compound, proteomic and metabolomic approaches are invaluable. Proteomics can reveal changes in the expression levels of thousands of proteins within a cell upon treatment with the compound. This can highlight entire pathways and cellular processes that are affected.
Metabolomics, on the other hand, provides a snapshot of the small-molecule metabolites within a cell. Changes in the metabolome can indicate alterations in metabolic pathways, such as energy metabolism or amino acid synthesis, in response to the compound. For example, studies on other bioactive compounds have shown that they can significantly alter the levels of intracellular amino acids and lipids.
Target Identification and Validation for this compound
Identifying the specific molecular target(s) of a compound is a critical step in understanding its mechanism of action and for its further development as a therapeutic agent.
A powerful strategy for target identification is the use of affinity-based probes in conjunction with chemical proteomics. This approach involves chemically modifying this compound to create a probe that can be used to "fish" for its binding partners in a complex biological sample, such as a cell lysate.
The probe is typically designed with three key components: the parent compound (this compound), a reactive group for covalent attachment to the target, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and isolation. Once the probe has bound to its target protein(s), the complex can be pulled down and the identity of the protein(s) determined by mass spectrometry. This method allows for the direct identification of the molecular targets of the compound in an unbiased manner.
Genetic Perturbation Studies (e.g., CRISPR/Cas9, siRNA) for Target Validation
Genetic perturbation technologies, such as CRISPR/Cas9 and small interfering RNA (siRNA), are powerful tools for validating the molecular targets of therapeutic compounds. While specific studies employing these techniques for this compound are not extensively detailed in publicly available literature, the general methodology involves modulating the expression of a putative target gene to observe if it phenocopies or alters the cellular response to the compound.
For instance, if this compound is hypothesized to inhibit a specific kinase, CRISPR/Cas9 could be used to create a knockout of the gene encoding that kinase. If the knockout cells exhibit a similar phenotype to cells treated with the compound, it provides strong evidence that the kinase is indeed the target. Similarly, siRNA can be used to temporarily knockdown the expression of the target protein, with subsequent analysis of the cellular response to the compound. The use of CRISPR-Cas9 in drug discovery allows for precise genome editing to identify and validate drug targets, which can streamline the development process. nabea.pub These techniques are instrumental in confirming the on-target effects of a compound and can also help to identify potential off-target effects and mechanisms of resistance. researchgate.netnih.gov
In Vivo Animal Models for Efficacy and Biological Impact of this compound (excluding clinical human trial data)
Preclinical evaluation in animal models is a critical step in drug development to assess the efficacy and biological impact of a new chemical entity in a living organism. For a compound like this compound, a variety of animal models could be employed depending on the therapeutic area of interest. For example, in oncology, human tumor xenograft models in immunocompromised mice are commonly used to determine if a compound can inhibit tumor growth in vivo. nih.gov In the context of inflammatory diseases, rodent models of arthritis or inflammatory bowel disease could be utilized to assess the anti-inflammatory potential of the compound. nih.gov
Pharmacodynamic Markers and Endpoints in Pre-clinical Models
Pharmacodynamic (PD) markers are essential for demonstrating that a compound is engaging its target and eliciting a biological response in vivo. nih.gov These markers can be measured in tissues or blood and provide a quantitative measure of the drug's effect. For a kinase inhibitor, a common PD marker would be the phosphorylation status of a downstream substrate of the target kinase. nih.gov For example, if this compound were an inhibitor of the AKT pathway, a reduction in the phosphorylation of AKT substrates in tumor xenografts following treatment would serve as a key PD marker. nih.gov Other endpoints in preclinical models include tumor volume measurements, changes in inflammatory cytokine levels, or behavioral assessments in models of neurological disorders. nih.gov
The table below illustrates hypothetical pharmacodynamic markers that could be assessed for this compound in a preclinical cancer model.
| Therapeutic Area | Animal Model | Pharmacodynamic Marker | Endpoint |
| Oncology | Human Tumor Xenograft | Phosphorylation of Target Substrate | Tumor Growth Inhibition |
| Oncology | Syngeneic Mouse Model | Infiltration of Immune Cells | Survival Rate |
| Inflammation | Collagen-Induced Arthritis | Serum Cytokine Levels (e.g., IL-6) | Reduction in Paw Swelling |
Evaluation of Specific Biological Pathways and Phenotypes (e.g., Anti-proliferative, Antimicrobial, Anticonvulsant)
The pyrazole scaffold is present in a wide range of biologically active compounds, and derivatives have been investigated for various therapeutic effects.
Anti-proliferative Activity: Many pyrazole-containing compounds have demonstrated anti-proliferative effects in cancer cell lines. mdpi.com The evaluation of this compound in preclinical cancer models would involve assessing its ability to halt the cell cycle and induce apoptosis in tumor cells. nih.gov
Antimicrobial Activity: Certain amino-pyrazole derivatives have been shown to possess antibacterial and antifungal properties. mdpi.com Preclinical assessment would involve testing the compound against a panel of pathogenic bacteria and fungi in vitro, followed by in vivo infection models to determine its efficacy in clearing infections.
Anticonvulsant Activity: The pyrazole nucleus is also a feature of some compounds with anticonvulsant properties. Evaluation in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, would be necessary to determine the potential of this compound in this area.
The following table provides a hypothetical overview of preclinical models for evaluating different biological activities of this compound.
| Biological Activity | Preclinical Model | Key Parameters Measured |
| Anti-proliferative | NCI-60 Human Tumor Cell Line Screen | GI50, TGI, LC50 |
| Antimicrobial | Murine Sepsis Model | Bacterial Load, Survival Rate |
| Anticonvulsant | Pentylenetetrazole (PTZ) Seizure Model | Seizure Score, Latency to Seizure |
Mechanistic Elucidation of this compound Action at Molecular and Cellular Levels
Understanding the mechanism of action of a compound at the molecular and cellular level is fundamental to its development as a therapeutic agent. For this compound, this would involve a multi-faceted approach to identify its direct binding partners and the downstream signaling pathways it modulates.
Techniques such as affinity chromatography, chemical proteomics, and cellular thermal shift assays (CETSA) could be employed to identify the direct molecular targets of the compound. Once a target is identified, further studies would be needed to characterize the binding interaction, such as determining the binding affinity and kinetics. X-ray crystallography of the compound bound to its target can provide detailed structural information about the interaction. nih.govmdpi.com
At the cellular level, studies would focus on how the compound affects various cellular processes. For example, if the compound has anti-proliferative effects, flow cytometry could be used to analyze its impact on the cell cycle, and assays for caspase activation would reveal if it induces apoptosis. High-content imaging and transcriptomic profiling (e.g., RNA-seq) can provide a global view of the cellular changes induced by the compound, helping to elucidate the affected pathways and potential mechanisms of action.
Structure Activity Relationship Sar and Rational Design of 2 Amino 4 1h Pyrazol 1 Yl Butanamide Analogs
Systematic Modification of the Butanamide Moiety: Impact on Biological Activity
The butanamide moiety of 2-Amino-4-(1H-pyrazol-1-yl)butanamide offers several points for modification, including the amide group, the alpha-amino group, and the length of the alkyl chain. Alterations to these features can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Research into related pyrazole (B372694) derivatives has shown that modifications to the amide group can modulate biological activity. For instance, conversion of the primary amide to secondary or tertiary amides, or its replacement with other functional groups like esters or carboxylic acids, can alter hydrogen bonding capabilities and metabolic stability. While specific data on this compound is limited, studies on similar pyrazole-containing compounds suggest that the primary amide may be crucial for forming key interactions with biological targets.
The alpha-amino group is another critical site for modification. Acylation, alkylation, or replacement of this group can impact the molecule's charge, polarity, and ability to form salt bridges. Such changes often lead to significant shifts in biological activity and selectivity.
Varying the length of the alkyl chain connecting the pyrazole ring to the amino acid core can affect the molecule's flexibility and its ability to adopt an optimal conformation for receptor binding. Shortening or lengthening the chain from the original two-carbon linker can lead to a loss or gain of activity, depending on the spatial requirements of the binding site.
Table 1: Hypothetical Modifications of the Butanamide Moiety and Their Potential Impact on Biological Activity
| Modification | Position of Modification | Potential Impact on Biological Activity |
| N-alkylation of amide | Butanamide nitrogen | May decrease hydrogen bonding capacity, potentially reducing potency. Could increase lipophilicity and cell permeability. |
| Hydrolysis to carboxylic acid | Butanamide carbonyl | Introduces a negative charge, which could alter receptor interactions and solubility. |
| Esterification of carboxylic acid | Butanamide carbonyl | Increases lipophilicity and may act as a prodrug strategy. |
| N-acylation of α-amino group | α-Amino nitrogen | Can alter polarity and hydrogen bonding, potentially affecting target engagement. |
| Chain extension/contraction | Alkyl linker | Modifies the distance between the pyrazole ring and the amino acid core, impacting conformational flexibility and binding. |
Exploration of Substituent Effects on the Pyrazole Ring of this compound
The pyrazole ring is a key pharmacophoric element, and introducing substituents at its C3, C4, and C5 positions can fine-tune the electronic properties, lipophilicity, and steric profile of the entire molecule. The nature and position of these substituents can have a profound effect on biological activity. nih.govmdpi.com
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pKa of the pyrazole ring and its ability to participate in hydrogen bonding or π-π stacking interactions. For example, the introduction of a halogen or a nitro group can increase the acidity of the pyrazole N-H, potentially strengthening interactions with a target. Conversely, an amino or methoxy (B1213986) group could act as a hydrogen bond donor or acceptor, respectively. researchgate.net
The size and position of substituents are also critical. Bulky groups can introduce steric hindrance, which may either be detrimental, by preventing access to the binding pocket, or beneficial, by promoting a specific, active conformation. The placement of substituents can also direct the orientation of the molecule within the binding site.
Table 2: Influence of Pyrazole Ring Substituents on the Activity of Pyrazole-Containing Compounds
| Substituent (R) | Position on Pyrazole Ring | General Effect on Biological Activity | Reference Compound Class |
| Methyl | C3, C5 | Can enhance lipophilicity and metabolic stability. | Pyrazole carboxamides researchgate.net |
| Phenyl | C3, C5 | Can introduce π-stacking interactions and increase potency. | Diaryl pyrazoles nih.gov |
| Halogen (Cl, Br, F) | C4 | Can modulate electronic properties and improve pharmacokinetic profiles. | 4-halopyrazoles |
| Carboxylic acid | C4 | Introduces a charge and potential for salt bridge formation. | Pyrazole-4-carboxylic acids |
| Trifluoromethyl | C3, C5 | Increases lipophilicity and can act as a bioisostere for other groups. | Trifluoromethylpyrazoles nih.gov |
Stereochemical Influences on the Biological Profile and Receptor Interactions of this compound Analogs
The alpha-carbon of the butanamide moiety in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). It is well-established in medicinal chemistry that stereochemistry plays a pivotal role in biological activity, as biomolecules such as receptors and enzymes are themselves chiral. researchgate.net
Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or even contribute to undesirable side effects (the distomer). The differential activity arises from the three-dimensional arrangement of the molecule, which dictates how it fits into a specific binding site. The precise orientation of the amino group, the pyrazolylpropyl side chain, and the carboxamide group relative to each other is critical for optimal receptor interaction.
The synthesis of stereochemically pure enantiomers is therefore a crucial step in the development of analogs of this compound. This allows for the separate evaluation of each enantiomer's biological activity and provides a clearer understanding of the SAR. Molecular modeling and X-ray crystallography of ligand-receptor complexes can further elucidate the specific interactions that are favored by the more active enantiomer. researchgate.net
Bioisosteric Replacements and Scaffold Hopping Strategies from this compound
Bioisosteric replacement is a powerful strategy in drug design that involves substituting a functional group or a whole scaffold with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govdrughunter.com For this compound, several bioisosteric replacements can be envisioned.
Scaffold hopping takes this concept a step further by replacing the central core of the molecule with a structurally distinct scaffold, while aiming to retain the key pharmacophoric interactions. nih.govnih.govresearchgate.net Starting from the this compound core, a scaffold hopping approach might identify completely novel chemical classes that maintain the essential spatial arrangement of key functional groups required for biological activity. This can lead to the discovery of compounds with improved properties and novel intellectual property.
Table 3: Potential Bioisosteric Replacements for Moieties in this compound
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Pyrazole Ring | Isoxazole, Thiazole, 1,2,3-Triazole | Altered electronics and hydrogen bonding potential with similar size and shape. mdpi.com |
| Amide Linkage | Reverse Amide, Sulfonamide, Tetrazole | Improved metabolic stability and modified physicochemical properties. nih.gov |
| Butanamide Scaffold | Piperidine, Cyclohexane derivatives | Introduction of conformational rigidity and exploration of new vector spaces. |
Multi-parameter Optimization (MPO) in the Design of Advanced this compound Derivatives
Modern drug discovery is a multi-parameter optimization (MPO) challenge, where the goal is to simultaneously improve a range of properties, including potency, selectivity, solubility, permeability, metabolic stability, and safety. nih.govinternational-pharma.com Focusing solely on optimizing potency against a biological target often leads to compounds with poor drug-like properties that fail in later stages of development.
Probabilistic MPO methods take into account the uncertainty in both experimental data and predictive models, providing a more robust assessment of a compound's potential. By iteratively designing, synthesizing, and testing new analogs based on MPO principles, it is possible to navigate the complex chemical space and identify derivatives of this compound with a balanced profile of properties suitable for further development. unicamp.brnih.gov
Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the this compound Core
Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. researchgate.net These initial "hits" are typically weak binders but are highly ligand-efficient. The this compound core itself, or fragments thereof such as the pyrazole ring, can be used as starting points in an FBDD campaign.
If the pyrazole moiety of this compound is identified as a key binding element, it can be used as a scaffold for fragment growing or linking strategies. In fragment growing, the initial pyrazole fragment is extended by adding chemical functionality to explore and exploit adjacent binding pockets on the target protein. In fragment linking, two or more fragments that bind to different, nearby sites on the target are connected with a suitable linker to create a more potent, larger molecule.
Computational methods, such as molecular docking and virtual screening, can be used to guide the design of these elaborated or linked molecules. connectjournals.com FBDD offers an efficient way to explore chemical space and can lead to the discovery of novel and potent analogs of this compound with improved drug-like properties. researchgate.net
Analytical and Bioanalytical Methodologies for 2 Amino 4 1h Pyrazol 1 Yl Butanamide Research
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2-Amino-4-(1H-pyrazol-1-yl)butanamide and Its Metabolites
Structural elucidation of this compound and its subsequent metabolites relies on a combination of sophisticated spectroscopic methods. These techniques probe the molecular structure at different levels, from elemental composition to the precise three-dimensional arrangement of atoms.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides an accurate mass measurement that can confirm its molecular formula, C₇H₁₃N₅O. Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry are often utilized for this purpose due to their high resolving power and mass accuracy. nist.gov
Beyond accurate mass determination of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. researchgate.net By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic fragmentation spectrum is generated. Analysis of these fragments provides valuable information about the molecule's structural connectivity. The fragmentation of amino acid derivatives often involves characteristic losses of small neutral molecules like ammonia (B1221849) (NH₃) or water (H₂O), and cleavage at the amide bond. researchgate.netlibretexts.org For this compound, key fragmentations would be expected to occur along the butanamide side chain and through the cleavage of the bond connecting the side chain to the pyrazole (B372694) ring.
Table 1: Predicted HRMS Fragmentation Data for [M+H]⁺ of this compound
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 184.1193 | - | [C₇H₁₄N₅O]⁺ (Protonated Parent Molecule) |
| 167.0928 | NH₃ | Loss of the primary amine group |
| 140.0880 | CONH₂ | Loss of the primary amide group |
| 111.0662 | CH(NH₂)CONH₂ | Cleavage of the bond between the β- and γ-carbons |
| 81.0451 | C₄H₈N₂O | Pyrazole ring with an attached ethyl group |
Note: The m/z values are calculated based on the monoisotopic masses of the most common isotopes and are presented for illustrative purposes.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the de novo structural elucidation of organic molecules in solution. fluorochem.co.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.
1D spectra, such as ¹H NMR and ¹³C NMR, provide initial information on the number and types of protons and carbons present in the molecule. For instance, the ¹H NMR spectrum would show characteristic signals for the protons on the pyrazole ring and the aliphatic protons of the butanamide side chain.
2D NMR experiments establish connectivity between atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems of the butanamide chain and the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the butanamide side chain to the pyrazole ring by observing a correlation between the methylene (B1212753) protons adjacent to the ring and the carbons within the pyrazole ring.
The stereochemistry of the chiral center at C2 of the butanamide chain can be investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which identify protons that are close in space.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Position | Atom Type | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) |
|---|---|---|---|
| 2 | -CH(NH₂) | 3.8 (t, J=6.5) | 55.0 |
| 3 | -CH₂- | 2.2 (m) | 32.5 |
| 4 | -CH₂- | 4.3 (t, J=7.0) | 48.0 |
| Amide | -CONH₂ | - | 178.0 |
| Pyrazole C3' | -CH= | 7.6 (d, J=2.0) | 140.0 |
| Pyrazole C4' | -CH= | 6.3 (t, J=2.2) | 106.0 |
Note: Predicted chemical shifts are illustrative and can vary based on solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing a fingerprint of the functional groups present.
For this compound, IR and Raman spectra would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine and amide groups would appear as distinct bands in the 3200-3400 cm⁻¹ region. The strong absorption from the C=O stretch of the primary amide is expected around 1650-1680 cm⁻¹. Vibrations associated with the pyrazole ring, such as C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ region.
Table 3: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine & Amide | 3400-3200 | Medium-Strong |
| C-H Stretch | Aromatic (Pyrazole) | 3150-3100 | Medium |
| C-H Stretch | Aliphatic (Chain) | 2960-2850 | Medium |
| C=O Stretch | Primary Amide (Amide I) | ~1670 | Strong |
| N-H Bend | Primary Amine / Amide (Amide II) | ~1620 | Medium |
The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding networks involving the amine and amide groups, which dictate the crystal packing. This information is crucial for understanding the solid-state properties of the compound.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₇H₁₃N₅O |
| Formula Weight | 183.22 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 9.75 |
| c (Å) | 16.21 |
| V (ų) | 930.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.308 |
Note: This data is hypothetical and serves as an example of what would be reported from an X-ray crystallographic analysis.
Quantitative Analysis of this compound in Pre-clinical Matrices (e.g., in vitro assay media, animal tissues/fluids)
Accurate quantification of this compound in complex biological matrices is essential for pharmacokinetic, pharmacodynamic, and metabolism studies. The low concentrations typically encountered in these samples, coupled with the presence of endogenous interfering substances, demand highly sensitive and selective analytical methods. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological fluids due to its superior sensitivity, selectivity, and speed. nih.govrestek.com A typical LC-MS/MS method for this compound would involve protein precipitation or solid-phase extraction to remove proteins and other high-molecular-weight components from the sample. researchgate.net
The extracted analyte is then separated from remaining matrix components using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). nih.gov HILIC is particularly well-suited for polar compounds that are poorly retained on traditional reversed-phase columns. researchgate.net Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. ankara.edu.tr This detection technique provides excellent selectivity by monitoring a specific precursor ion to product ion transition for the analyte and its stable isotope-labeled internal standard. nih.gov
Table 2: Illustrative Parameters for a Generic LC-MS/MS Method
| Parameter | Description |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile (B52724) or methanol, followed by centrifugation. |
| Chromatographic Column | HILIC column for retention of polar analytes. |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient | A gradient elution from high organic to high aqueous content. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| MS/MS Transition (Analyte) | Specific precursor ion (e.g., [M+H]+) to a characteristic product ion. |
| MS/MS Transition (Internal Standard) | Specific precursor ion to a characteristic product ion for a stable isotope-labeled analog. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range. |
Electrochemical Assays: The development of an electrochemical sensor for this compound could provide a rapid and sensitive detection method. nih.gov Such sensors often rely on the electro-oxidation of the amino group or other electroactive moieties within the molecule at the surface of a modified electrode. nih.gov Challenges in developing such assays include achieving selectivity over other endogenous electroactive species and potential electrode fouling. nih.gov
Spectrophotometric Assays: Spectrophotometric methods for amino acids often involve a chemical reaction that produces a colored product. nih.gov For instance, enzymatic assays could be developed where an enzyme specifically acts on this compound, leading to the production of a chromogenic or fluorogenic substance. nih.gov These assays can be highly specific and are amenable to a microplate format for high-throughput applications.
Microfluidic and Miniaturized Analytical Platforms for High-Throughput Analysis of this compound
Microfluidic devices, or "lab-on-a-chip" systems, offer significant advantages for the high-throughput analysis of compounds like this compound. These platforms integrate sample preparation, separation, and detection into a single miniaturized device. nih.gov This integration leads to reduced sample and reagent consumption, faster analysis times, and the potential for automation and parallel processing. nih.gov
For the analysis of this compound, a microfluidic chip could incorporate an extraction module, a micro-scale chromatography column for separation (including chiral separation), and an integrated detector, such as an electrochemical or optical sensor. nih.gov The small dimensions of the channels in microfluidic devices can lead to highly efficient separations.
Potential Applications and Future Research Directions of 2 Amino 4 1h Pyrazol 1 Yl Butanamide
2-Amino-4-(1H-pyrazol-1-yl)butanamide as a Chemical Probe for Elucidating Biological Pathways
The strategic use of small molecules to investigate and manipulate biological systems is a cornerstone of chemical biology. This compound, with its distinct structural features, holds promise as a chemical probe. Its pyrazole (B372694) ring, a common moiety in pharmacologically active compounds, coupled with an amino acid-like butanamide chain, presents opportunities for specific interactions with biological targets.
Future research could focus on synthesizing labeled versions of this compound (e.g., with fluorescent tags or radioactive isotopes) to visualize its cellular uptake, distribution, and localization. Such studies would be instrumental in identifying its molecular targets and elucidating the biological pathways it may modulate. The development of photo-affinity labeled derivatives could further enable the covalent capture and subsequent identification of its binding partners within the proteome.
Utilization of this compound in Target Validation Studies and Drug Repurposing Screens
Target validation is a critical step in the drug discovery pipeline, confirming the relevance of a biological target to a disease process. If this compound is found to exhibit a specific biological activity, it could be employed to validate the role of its molecular target in a pathological context. By observing the phenotypic consequences of its interaction with the target in cellular or animal models, researchers can gain confidence in the therapeutic potential of modulating that target.
Furthermore, the compound could be included in drug repurposing screens. These screens test existing compounds for new therapeutic uses, a strategy that can significantly expedite the drug development process. nih.gov Screening this compound against a wide array of disease models could uncover unexpected efficacies, opening new avenues for its clinical application.
Integration of this compound and Its Derivatives into Compound Libraries for High-Throughput Screening Campaigns
High-throughput screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid assessment of large numbers of compounds for biological activity. Compound libraries for HTS are curated to maximize chemical diversity and increase the probability of identifying "hits". ku.edu
The unique scaffold of this compound makes it an attractive candidate for inclusion in such libraries. Moreover, its structure is amenable to chemical modification, allowing for the creation of a focused library of derivatives. By systematically altering the substituents on the pyrazole ring or the butanamide side chain, a collection of analogues with diverse physicochemical properties can be generated. This targeted diversification would enhance the exploration of the structure-activity relationship (SAR) around this core scaffold.
Table 1: Strategy for Derivative Library Generation
| Modification Site | Potential Modifications | Desired Outcome |
| Pyrazole Ring | Halogenation, Alkylation, Arylation | Modulate binding affinity and selectivity |
| Butanamide Amide | N-alkylation, N-arylation | Alter solubility and cell permeability |
| Butanamide Amine | Acylation, Sulfonylation | Introduce new interaction points |
Exploration of this compound as a Core Scaffold for the Development of Advanced Biomaterials or Functional Molecules
The structural characteristics of this compound also suggest its potential as a building block for novel biomaterials and functional molecules. The presence of both amino and amide functionalities allows for its polymerization or conjugation to other molecules.
For instance, it could be incorporated into peptide chains to create peptidomimetics with constrained conformations, potentially leading to enhanced biological activity and stability. The pyrazole moiety could act as a coordination site for metal ions, opening the door to the development of novel imaging agents or catalysts. In the realm of biomaterials, polymers incorporating this scaffold could possess unique properties suitable for applications in drug delivery or tissue engineering.
Emerging Trends in Chemical Biology and Opportunities for this compound Research
The field of chemical biology is continuously advancing, with new technologies and conceptual frameworks emerging. nih.gov These trends present exciting opportunities for research on this compound. For example, the rise of chemoproteomics could be leveraged to perform unbiased screens for the cellular targets of this compound.
Furthermore, advances in computational chemistry and machine learning can be applied to predict the biological activities of its derivatives, guiding a more rational and efficient synthesis of new analogues. The integration of this compound into sophisticated screening platforms, such as those involving organoids or high-content imaging, could provide deeper insights into its biological effects in more physiologically relevant systems.
Ethical Considerations in Pre-clinical Research involving Novel Chemical Entities like this compound
The investigation of any new chemical entity in a pre-clinical setting necessitates careful consideration of ethical principles. biobostonconsulting.com Research involving this compound must be conducted with a commitment to scientific integrity, transparency, and, where applicable, the humane treatment of laboratory animals. news-medical.net
Key ethical considerations include the robust design of experiments to ensure the validity and reproducibility of the results, thereby maximizing the knowledge gained while minimizing the use of resources, including animals. nih.gov There is also an ethical imperative to report all findings, both positive and negative, to the scientific community to prevent unnecessary duplication of efforts and to provide a complete evidence base for future research and clinical decisions. srce.hr As research progresses, adherence to Good Laboratory Practices (GLP) is essential to ensure the quality and integrity of the data generated. srce.hrctfassets.net
Conclusion and Future Outlook on 2 Amino 4 1h Pyrazol 1 Yl Butanamide Research
Summary of Key Academic Contributions and Findings Related to 2-Amino-4-(1H-pyrazol-1-yl)butanamide
There are no key academic contributions or findings to summarize as no research on this specific compound has been published.
Unresolved Questions and Future Challenges in the Academic Investigation of this compound
The primary unresolved question is the very existence and potential properties of this compound. Future challenges would first involve its synthesis and characterization. Following that, extensive screening would be needed to determine if it has any biological activity worthy of further investigation.
Long-Term Perspectives for the Role of this compound in Advancing Chemical and Biological Sciences
Without any foundational data, it is impossible to project any long-term perspectives for this compound's role in advancing chemical and biological sciences. Its potential would be entirely speculative and would depend on the outcomes of initial synthesis and screening studies, should they ever be undertaken.
A table of mentioned compounds is not applicable as no specific compounds were discussed in the context of research on "this compound."
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-Amino-4-(1H-pyrazol-1-yl)butanamide, and how are intermediates characterized?
Answer:
The synthesis typically involves nucleophilic substitution reactions between pyrazole derivatives and amino-substituted alkyl halides or esters. For instance, a method analogous to the synthesis of ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate involves reacting 1H-pyrazole with ethyl 2-bromo-4-aminobutanoate under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF . Characterization of intermediates is achieved via ¹H/¹³C NMR spectroscopy to confirm regioselectivity of substitution and mass spectrometry (MS) to verify molecular weight .
Advanced: How do solvent polarity and catalyst systems impact reaction kinetics and regioselectivity in pyrazole functionalization?
Answer:
Solvent polarity significantly affects reaction rates and regioselectivity. Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic substitutions, accelerating reactions but potentially favoring undesired byproducts. For example, in the synthesis of 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde, DMF enhanced iodine substitution efficiency compared to THF . Catalyst systems, such as phase-transfer catalysts or transition metals (e.g., Pd for coupling reactions), can improve yields in multi-step syntheses, as seen in Suzuki couplings of iodopyrazole derivatives . Kinetic studies using HPLC monitoring are recommended to optimize solvent-catalyst combinations .
Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?
Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, amino group protons at δ 1.5–2.5 ppm). ¹³C NMR confirms carbon backbone connectivity, particularly distinguishing ester/amide carbonyl signals .
- FT-IR : Validates functional groups (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass for molecular formula confirmation .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates, as demonstrated in pyrazole derivative studies .
Advanced: How can conflicting biological activity data for pyrazole derivatives be systematically addressed?
Answer: Discrepancies often arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO vs. ethanol) can alter IC₅₀ values. Standardized protocols (e.g., NIH/NCBI guidelines) are critical .
- Compound Purity : Impurities from synthesis (e.g., unreacted halide precursors) may skew results. HPLC-PDA purity assessments (>95%) and counterion analysis (e.g., chloride content via ion chromatography) are essential .
- Target Specificity : Off-target effects (e.g., kinase inhibition vs. GPCR modulation) require proteome-wide profiling or CRISPR-Cas9 knockout validation .
Basic: What are the proposed mechanisms of action for pyrazole-containing compounds in medicinal chemistry?
Answer:
Pyrazole derivatives often act as:
- Enzyme Inhibitors : Competitive inhibition of kinases (e.g., EGFR, CDK2) via binding to ATP pockets, as seen in indole-pyrazole hybrids .
- Receptor Modulators : Agonist/antagonist activity at GPCRs (e.g., serotonin receptors) due to structural mimicry of endogenous ligands .
- DNA Intercalators : Planar pyrazole rings intercalate into DNA helices, inducing apoptosis in cancer cells, as observed in triazole-pyrazole hybrids .
Advanced: How can computational tools predict reactivity and regioselectivity in pyrazole ring functionalization?
Answer:
- Density Functional Theory (DFT) : Calculates activation energies for substitution reactions (e.g., iodination vs. bromination) at specific pyrazole positions (C-4 vs. C-5) .
- Molecular Dynamics (MD) : Simulates solvent effects on transition states to prioritize reaction conditions .
- Retrosynthesis Software (e.g., Pistachio) : Proposes viable synthetic routes by analyzing bond dissociation energies and steric hindrance in precursors .
Basic: What are the stability considerations for this compound under varying storage conditions?
Answer:
- Thermal Stability : Degradation above 40°C (TGA analysis) necessitates refrigeration (2–8°C) for long-term storage .
- Photostability : UV-sensitive pyrazole rings require amber vials to prevent radical-mediated decomposition .
- Hydrolytic Stability : Amide bonds may hydrolyze in aqueous buffers (pH <3 or >10); lyophilization in inert atmospheres (N₂) is recommended .
Advanced: What strategies optimize yield and purity in multi-step syntheses of pyrazole derivatives?
Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer in exothermic steps (e.g., diazotization), reducing byproduct formation .
- Solid-Phase Extraction (SPE) : Removes unreacted halides or bases post-substitution, enhancing purity (>98%) without column chromatography .
- Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, stoichiometry) identifies optimal conditions for challenging steps like cyclocondensations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
